molecular formula C18H11BrO3 B3049091 3-(3-Bromo-trans-cinnamoyl)coumarin CAS No. 193619-96-4

3-(3-Bromo-trans-cinnamoyl)coumarin

Cat. No.: B3049091
CAS No.: 193619-96-4
M. Wt: 355.2 g/mol
InChI Key: KNMHRSXDMNYIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromo-trans-cinnamoyl)coumarin is a useful research compound. Its molecular formula is C18H11BrO3 and its molecular weight is 355.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromo-trans-cinnamoyl)coumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromo-trans-cinnamoyl)coumarin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(E)-3-(3-bromophenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO3/c19-14-6-3-4-12(10-14)8-9-16(20)15-11-13-5-1-2-7-17(13)22-18(15)21/h1-11H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMHRSXDMNYIGW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Coumarin Core: a Privileged Scaffold

The coumarin (B35378), or 1,2-benzopyrone, nucleus is a prominent structural motif found in numerous natural products and synthetic compounds of significant interest in medicinal chemistry. nih.govnih.gov Its rigid, bicyclic structure provides a versatile and readily accessible scaffold for the development of new therapeutic agents. The ease of chemical modification at various positions of the coumarin ring allows for the generation of large libraries of derivatives with diverse pharmacological profiles. nih.gov

Key Synthetic Routes to the Coumarin Core:

Reaction NameDescription
Pechmann Condensation Condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst.
Perkin Reaction Reaction of a salicylaldehyde (B1680747) with an acetic anhydride (B1165640) and a weak base.
Knoevenagel Condensation Condensation of a salicylaldehyde with a compound containing an active methylene (B1212753) group.
Wittig Reaction Reaction of a salicylaldehyde with a phosphorus ylide.

The coumarin scaffold is associated with a broad spectrum of biological activities, including anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govnih.gov

Cinnamoyl and Halogenation Motifs in Bioactive Molecule Design

The cinnamoyl group, a derivative of cinnamic acid, is another important pharmacophore in drug design. Its α,β-unsaturated ketone system is a key feature that can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in enzymes, leading to covalent inhibition. researchgate.net Cinnamoyl-containing compounds have demonstrated a range of biological effects, including anticancer and anti-inflammatory activities. researchgate.net

Halogenation, the introduction of halogen atoms into a molecule, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a drug candidate. The introduction of a bromine atom, as in the case of 3-(3-Bromo-trans-cinnamoyl)coumarin, can influence a molecule's:

Lipophilicity: Affecting its ability to cross cell membranes.

Binding Affinity: Through the formation of halogen bonds with protein targets.

Metabolic Stability: By blocking sites of metabolic degradation.

The strategic placement of halogens can significantly enhance the potency and selectivity of a bioactive compound.

Rationale for Investigating 3 3 Bromo Trans Cinnamoyl Coumarin: Bridging Structure and Function

Strategic Approaches to the 3-Cinnamoylcoumarin Skeleton: Emphasis on Regioselectivity and Stereocontrol (e.g., trans-configuration)

Three-Component Reaction Protocols and Optimized Conditions

A highly efficient and atom-economical approach to the 3-cinnamoylcoumarin skeleton is through one-pot, three-component reactions. nih.govresearchgate.net These reactions typically involve the condensation of a salicylaldehyde (B1680747) derivative, an active methylene (B1212753) compound like ethyl acetoacetate (B1235776), and a substituted benzaldehyde. nih.govresearchgate.net To synthesize 3-(3-bromo-trans-cinnamoyl)coumarin specifically, 3-bromobenzaldehyde (B42254) is a key starting material.

The reaction proceeds through an initial Knoevenagel condensation between salicylaldehyde and ethyl acetoacetate to form 3-acetylcoumarin (B160212). This intermediate then undergoes a Claisen-Schmidt condensation with 3-bromobenzaldehyde to yield the final 3-(3-bromo-trans-cinnamoyl)coumarin. The use of a base catalyst is crucial for these condensation steps. The trans-isomer is generally favored under thermodynamic control.

An alternative and effective method involves the Perkin condensation of a substituted phenylacetic acid with a salicylaldehyde derivative. For instance, the microwave-assisted reaction of 3-bromophenylacetic acid with 2,4-dihydroxybenzaldehyde (B120756) in the presence of acetic anhydride (B1165640) leads to the formation of 3-(3-bromophenyl)-7-acetoxycoumarin, a closely related analogue. researchgate.net This method offers a direct route to incorporating the 3-bromophenyl moiety.

Table 1: Key Reactants in Three-Component Synthesis of 3-(3-Bromo-trans-cinnamoyl)coumarin Analogues

ComponentExampleRole in Final Structure
Salicylaldehyde DerivativeSalicylaldehyde, 2,4-dihydroxybenzaldehydeForms the coumarin core
Active Methylene CompoundEthyl acetoacetateForms the bridge between the coumarin and cinnamoyl moieties
Benzaldehyde Derivative3-BromobenzaldehydeForms the substituted cinnamoyl moiety
Phenylacetic Acid Derivative3-Bromophenylacetic acidDirectly introduces the substituted phenyl group at the 3-position

Catalyst Development for Enhanced Synthesis Efficiency

The efficiency of the three-component synthesis of 3-cinnamoylcoumarins can be significantly enhanced by the use of various catalysts. These catalysts not only accelerate the reaction but can also improve yields and facilitate milder reaction conditions. For the synthesis of coumarin-3-carboxamides, which are structurally related to 3-cinnamoylcoumarins, catalysts like piperidine-iodine and Ni-NiO nanoparticles have been employed in three-component reactions. researchgate.netresearchgate.net These catalysts can act as dual-system catalysts, promoting different steps of the reaction cascade. While not specifically detailed for 3-(3-bromo-trans-cinnamoyl)coumarin, the principles are transferable. The use of solid-supported catalysts is also gaining traction as it simplifies catalyst recovery and product purification, aligning with the principles of green chemistry.

Selective Bromination Techniques for the Cinnamoyl Moiety

While the incorporation of the bromine atom is often achieved by using a brominated starting material like 3-bromobenzaldehyde, post-synthesis bromination of a pre-formed 3-cinnamoylcoumarin presents a challenge in regioselectivity. Direct bromination of the cinnamoyl phenyl ring could lead to a mixture of ortho, meta, and para isomers relative to the activating cinnamoyl group. Therefore, the most strategic and controlled method for synthesizing 3-(3-bromo-trans-cinnamoyl)coumarin is the use of 3-bromobenzaldehyde in the initial three-component reaction. This ensures the bromine atom is precisely positioned at the desired C-3 position of the phenyl ring.

Derivatization and Functionalization Strategies Post-Synthesis

Once the 3-(3-bromo-trans-cinnamoyl)coumarin scaffold is synthesized, its structure can be further modified to create a library of analogues with diverse properties. The bromine atom on the cinnamoyl ring and various positions on the coumarin core serve as handles for these modifications.

Modification at the Coumarin Core (e.g., C-7 substitutions)

The coumarin core, particularly the C-7 position, is a common site for functionalization. nih.gov If the synthesis starts with a salicylaldehyde derivative bearing a hydroxyl group at the corresponding position (e.g., 2,4-dihydroxybenzaldehyde), this hydroxyl group can be easily converted into other functional groups. For instance, the synthesis of 3-(3-bromophenyl)-7-acetoxycoumarin demonstrates the presence of an acetoxy group at the C-7 position, which can be hydrolyzed to a hydroxyl group. researchgate.net This hydroxyl group can then be a site for etherification or esterification to introduce a variety of substituents, thereby modulating the properties of the molecule. nih.gov

Structural Diversification on the Cinnamoyl Phenyl Ring

The bromine atom on the cinnamoyl phenyl ring is a versatile functional group for further diversification through cross-coupling reactions. nih.gov Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govyoutube.com This allows for the introduction of a wide range of substituents at the 3-position of the phenyl ring, leading to a diverse set of analogues.

Table 2: Potential Derivatization Reactions on the 3-(3-Bromo-trans-cinnamoyl)coumarin Scaffold

Reaction TypeReagent/CatalystPotential Modification
Suzuki CouplingArylboronic acid / Pd catalystIntroduction of new aryl or heteroaryl groups at the 3-position of the phenyl ring
Heck CouplingAlkene / Pd catalystFormation of a new carbon-carbon double bond at the 3-position of the phenyl ring
Buchwald-Hartwig AminationAmine / Pd catalystIntroduction of primary or secondary amines at the 3-position of the phenyl ring
C-7 Hydroxyl EtherificationAlkyl halide / BaseModification of the coumarin core with various alkyl or aryl ethers

These derivatization strategies highlight the utility of 3-(3-bromo-trans-cinnamoyl)coumarin as a versatile scaffold for the development of new compounds with tailored properties. The ability to selectively modify both the coumarin core and the cinnamoyl phenyl ring provides a powerful platform for structure-activity relationship studies in various fields.

Mechanistic Investigations of Reaction Pathways (e.g., Claisen-Schmidt Condensations)

The synthesis of 3-(3-Bromo-trans-cinnamoyl)coumarin and its analogues frequently employs the Claisen-Schmidt condensation, a reliable and versatile method for forming carbon-carbon bonds to create α,β-unsaturated ketones. researchgate.netyoutube.com This reaction is a cornerstone in the synthesis of chalcones, which are key intermediates in the preparation of various heterocyclic compounds, including coumarins. researchgate.netresearchgate.net The condensation involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base or acid catalyst. youtube.comrsc.org

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-understood aldol (B89426) condensation mechanism. The key steps are as follows:

Enolate Formation: A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the ketone (e.g., 3-acetylcoumarin), forming a reactive enolate ion. youtube.com

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde (e.g., 3-bromobenzaldehyde). This results in the formation of a β-hydroxy ketone intermediate, also known as an aldol adduct.

Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, which is a chalcone (B49325) derivative. researchgate.net This dehydration step is often spontaneous, especially if heating is applied, as it leads to a highly conjugated and stable system. researchgate.net

The general scheme for the Claisen-Schmidt condensation to form a chalcone is illustrated below:

Reactant 1Reactant 2CatalystProduct
Aromatic KetoneAromatic AldehydeBase (e.g., NaOH, KOH) or Acidα,β-Unsaturated Ketone (Chalcone)

This table illustrates the general reactants and products involved in a Claisen-Schmidt condensation reaction.

In the specific synthesis of 3-(3-Bromo-trans-cinnamoyl)coumarin, 3-acetylcoumarin would serve as the ketone component and 3-bromobenzaldehyde as the aldehyde component. The reaction is typically carried out in a polar solvent like ethanol (B145695) or methanol. researchgate.net While traditionally performed under basic or acidic conditions that can lead to purification challenges, newer methods utilize heterogeneous catalysts to improve the process. rsc.org Mesoporous silica (B1680970) nanomaterials, for instance, have been explored as solid acid catalysts to facilitate the reaction under solvent-free conditions, offering advantages like high activity, shorter reaction times, and the elimination of hazardous by-products. rsc.org

Green Chemistry and Sustainable Synthetic Approaches (e.g., Ultrasound-assisted Synthesis)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarin derivatives to minimize the use of hazardous substances and reduce environmental impact. eurekaselect.comnews-medical.net These sustainable methods include the use of ultrasound and microwave irradiation, solvent-free conditions, and recyclable catalysts. eurekaselect.comnih.gov Such approaches often lead to improved reaction yields, higher purity, reduced energy consumption, and simpler work-up procedures compared to conventional methods. eurekaselect.comnews-medical.net

Ultrasound-assisted synthesis has emerged as a particularly effective green technique for preparing 3-cinnamoyl coumarins and related derivatives. tandfonline.comscirp.org The application of ultrasonic irradiation enhances chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the reaction medium. tandfonline.com This process generates localized hot spots with high temperatures and pressures, leading to a significant acceleration of the reaction rate. tandfonline.com

Research has demonstrated that the synthesis of 3-aryl coumarins and 3-cinnamoyl coumarins under ultrasound irradiation can dramatically reduce reaction times and improve yields. tandfonline.comscirp.org For example, the synthesis of 3-aryl coumarins from salicylaldehyde and phenyl acetyl chloride using potassium carbonate as a base in tetrahydrofuran (B95107) was significantly faster with ultrasound compared to conventional heating. scirp.org

A study on the three-component synthesis of 3-cinnamoyl coumarins using a reusable nanocatalyst highlighted the superiority of ultrasound irradiation over conventional heating. tandfonline.comtandfonline.com The results, summarized in the table below, show that sonication provides higher yields in significantly shorter timeframes.

EntryConditionTimeYield (%)
1Heating (80 °C)120 min60
2Ultrasound20 min95

This table compares the efficiency of conventional heating versus ultrasound irradiation for the synthesis of a 3-cinnamoyl coumarin derivative, demonstrating the significant improvement in reaction time and yield with the green chemistry approach. tandfonline.com

The use of ultrasound is considered an environmentally friendly technique due to its energy efficiency and its ability to enhance reaction rates, often under milder conditions. tandfonline.comtandfonline.com The combination of ultrasound with eco-friendly catalysts, such as reusable magnetic nanoparticles or potassium dihydrogen phosphate, further advances the goal of sustainable chemical synthesis for coumarin-based compounds. nih.govwisdomlib.org

Positional and Substituent Effects on the Coumarin Nucleus

The coumarin nucleus, a bicyclic system formed by the fusion of a benzene (B151609) ring and an α-pyrone ring, serves as the foundational scaffold for these derivatives. Its biological activity is highly sensitive to the nature and position of substituents on the benzene portion of the ring system. Research has shown that even minor modifications at positions C-6 or C-7 can lead to significant changes in pharmacological efficacy.

A study on 3-(coumarin-3-yl)-acrolein derivatives, which are structurally related to cinnamoylcoumarins, provides clear evidence of these effects. The unsubstituted parent compound showed significant anticancer activity. However, when a hydroxyl group (-OH) was introduced at the C-7 position, the resulting derivative was largely inactive against several cancer cell lines. nih.gov Conversely, placing substituents at the C-6 position had a more favorable impact. Derivatives with a hydroxyl, methyl, or bromo group at C-6 displayed stronger anticancer activity against A549 lung cancer cells than the unsubstituted version. frontiersin.org This suggests that the electronic and steric properties of substituents at the C-6 position are critical for enhancing cytotoxic effects, at least in this cell line. These findings highlight that the periphery of the coumarin nucleus is a key area for modification to tune the biological activity of the entire molecule.

Table 1: Effect of Substituents on the Coumarin Nucleus on Anticancer Activity (IC50 in µM) This table is interactive. Click on the headers to sort.

Compound ID Coumarin Substituent A549 (Lung) HeLa (Cervical) MCF-7 (Breast) KB (Oral)
5a Unsubstituted 4.23 2.92 2.50 3.53
5b 7-OH >40 >40 17.65 >40
5e 6-OH 3.23 12.31 10.43 3.65
5f 6-CH3 2.89 10.54 11.23 3.48
5g 6-Br 2.78 15.76 13.56 3.45

Data sourced from a study on 3-(coumarin-3-yl)-acrolein derivatives, which are structural analogues. IC50 is the concentration required to inhibit 50% of cell growth. nih.govfrontiersin.org

Stereochemical Influence of the trans-Cinnamoyl Configuration on Biological Engagement

The term "trans" in 3-(3-Bromo-trans-cinnamoyl)coumarin refers to the geometry of the double bond within the cinnamoyl linker. This feature, known as cis-trans isomerism, dictates the three-dimensional shape of the molecule. wikipedia.org The rigidity of the double bond prevents free rotation, meaning the cis and trans isomers are distinct molecules with different spatial arrangements. This stereochemistry is not a trivial detail; it is often a critical determinant of biological activity because the "lock and key" interaction between a drug and its protein target requires a precise geometric fit.

While direct comparative studies between the cis and trans isomers of 3-(3-bromo-cinnamoyl)coumarin are not widely published, the principle of stereochemical importance is well-established in medicinal chemistry. A classic example is the natural product combretastatin (B1194345) A4, a potent inhibitor of tubulin polymerization. Its cis isomer fits perfectly into the colchicine-binding site on tubulin, disrupting microtubule formation and leading to cancer cell death. In contrast, the trans isomer is virtually inactive because its linear shape prevents it from binding effectively to the same site. researchgate.net

Similarly, the antioxidant function of the membrane lipid sphingomyelin (B164518) is profoundly affected by the geometry of its internal double bond. A synthetic cis isomer showed a significant increase in antioxidant activity compared to the natural trans isomer, demonstrating that a change in stereochemistry can dramatically alter biological function. nih.gov

By extension, the trans configuration of the cinnamoyl moiety in 3-(3-bromo-trans-cinnamoyl)coumarin is presumed to be essential for its activity. This specific arrangement orients the coumarin core and the bromo-substituted phenyl ring in a defined, relatively planar conformation. This fixed geometry is likely required to achieve optimal interaction with the amino acid residues within the binding pocket of its target protein, ensuring effective inhibition and therapeutic action.

The Role of the Bromo Substituent: Electronic and Steric Contributions to Activity

The bromine atom on the cinnamoyl ring is a key feature that significantly modulates the molecule's pharmacological profile. Its influence can be attributed to a combination of electronic and steric effects.

Electronic Effects: Bromine is an electronegative halogen, and it acts as an electron-withdrawing group through induction. This pulls electron density away from the phenyl ring, altering the electronic distribution of the entire cinnamoyl system. This modification can enhance the molecule's ability to participate in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with its biological target. Studies on other coumarin series have shown that the introduction of electron-withdrawing groups is a common strategy to increase biological potency. researchgate.net

Steric Contributions: The size, or steric bulk, of the bromine atom is also crucial. It can help to position the molecule correctly within a protein's binding site, creating a snug fit that increases binding affinity. Furthermore, the bromine atom can participate in halogen bonding—a specific, non-covalent interaction between a halogen and an electron-rich atom like oxygen or nitrogen—which can further stabilize the drug-target complex. In a study of coumarin-based TNF-α inhibitors, the introduction of a halogen at the C-6 position of the coumarin ring resulted in compounds that were 20-30 times more potent than the non-halogenated equivalent, highlighting the powerful contribution of halogens to activity. wikipedia.org

In the context of 3-(coumarin-3-yl)-acrolein derivatives, the introduction of a bromo group at the C-6 position of the coumarin nucleus (compound 5g ) yielded a compound with the most potent activity against A549 lung cancer cells among the tested C-6 substituted analogues. frontiersin.org This provides direct evidence that the presence of bromine is a favorable modification for enhancing anticancer efficacy in this structural class.

Impact of Cinnamoyl Side Chain Modifications on Pharmacological Profiles

The cinnamoyl side chain acts as a linker between the coumarin nucleus and the substituted phenyl ring, and modifications to this linker can profoundly affect the pharmacological profile. Studies on 3-(coumarin-3-yl)-acrolein derivatives, which feature a slightly shorter aldehyde-containing side chain, offer valuable insights into the SAR of this region.

In one such study, a series of derivatives was synthesized with various substituents on the phenyl ring of the acrolein side chain, mimicking the structure of cinnamoylcoumarins. The results showed a clear dependence of anticancer activity on the nature of these substituents. For instance, when the phenyl ring was unsubstituted, the compound (6a ) showed moderate activity. Introducing an electron-donating methoxy (B1213986) (-OCH₃) group at the para-position (6d ) significantly increased potency against KB and A549 cancer cell lines. However, the most potent compound in the series (6e ) featured a strong electron-withdrawing trifluoromethyl (-CF₃) group, which conferred excellent, broad-spectrum anticancer activity. nih.gov This indicates that the electronic properties of the substituent on the terminal phenyl ring are a critical determinant of efficacy.

Table 2: Effect of Cinnamoyl-Analogous Side Chain Modifications on Anticancer Activity (IC50 in µM) This table is interactive. Click on the headers to sort.

Compound ID Phenyl Ring Substituent (R) A549 (Lung) HeLa (Cervical) MCF-7 (Breast) KB (Oral)
6a H 13.98 10.43 12.35 11.24
6b 4-F 10.23 11.23 13.56 10.53
6d 4-OCH3 4.87 10.21 10.23 5.34
6e 4-CF3 0.39 2.53 14.82 0.87
5-FU (Control Drug) 4.56 5.23 6.34 4.98

Data sourced from a study on 3-(coumarin-3-yl)-acrolein derivatives, which are structural analogues of cinnamoylcoumarins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

To more deeply understand and predict the activity of 3-(3-bromo-trans-cinnamoyl)coumarin and its derivatives, researchers employ computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking. pku.edu.cnnih.gov These cheminformatics approaches build mathematical models that correlate the chemical structure of compounds with their biological activity, providing a powerful tool for rational drug design.

2D-QSAR studies analyze physicochemical properties (descriptors) such as lipophilicity (logP), molar refractivity, and electronic parameters. A study on coumarin derivatives as inhibitors of cyclin-dependent kinases (a family of anticancer targets) found that activity was strongly related to the molecule's dipole moment and the number of hydrogen bond donors. nih.gov This implies that electrostatic interactions and hydrogen bonding are key to the mechanism of action.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the 3D fields surrounding the molecules. ugm.ac.id These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrogen bond donor/acceptor character would increase or decrease biological activity. For example, a 3D-QSAR study on coumarin-based MAO-B inhibitors could reveal that a bulky group is favored in one region of the molecule, while an electron-withdrawing group is preferred in another, guiding the synthesis of more potent analogues. acs.org

Molecular Docking complements QSAR by simulating how a ligand, such as a cinnamoylcoumarin derivative, fits into the three-dimensional structure of its protein target. msjonline.org This allows researchers to visualize the specific interactions—like hydrogen bonds, hydrophobic contacts, and the halogen bonds discussed earlier—that anchor the molecule in the active site. By understanding these precise interactions, scientists can rationally design modifications to improve the binding affinity and selectivity of the lead compound. Together, these computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Computational and Theoretical Chemistry Studies on 3 3 Bromo Trans Cinnamoyl Coumarin

Electronic Structure and Reactivity Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms, molecules, and the condensed phases. Through DFT calculations, various electronic properties and reactivity descriptors can be determined.

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO, as an electron acceptor, represents the ability to gain an electron. The distribution of LUMO density indicates the probable sites for nucleophilic attack. For a molecule like 3-(3-Bromo-trans-cinnamoyl)coumarin, one would expect the LUMO density to be concentrated around the electrophilic centers, such as the carbonyl carbons and the α,β-unsaturated system. A low HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability.

No specific HOMO-LUMO energy gap values or LUMO density distributions for 3-(3-Bromo-trans-cinnamoyl)coumarin were found in the searched literature.

Molecules are not static; they exist as an ensemble of different conformations. DFT can be used to calculate the potential energy surface of a molecule, identifying stable conformers (energy minima) and the transition states that connect them. This allows for the calculation of energetic barriers for bond rotation, providing insight into the molecule's flexibility and the accessibility of different conformational states under certain conditions. For 3-(3-Bromo-trans-cinnamoyl)coumarin, key rotational barriers would likely involve the bonds connecting the coumarin (B35378) core, the keto group, and the cinnamoyl fragment.

Specific energetic barrier calculations for the conformational dynamics of 3-(3-Bromo-trans-cinnamoyl)coumarin are not available in the searched results.

Molecular Docking Investigations for Receptor Binding Affinity and Orientation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a scoring function that estimates the binding energy. For 3-(3-Bromo-trans-cinnamoyl)coumarin, docking studies would be essential to hypothesize its potential as an inhibitor for various enzymes, such as cholinesterases or kinases, which are common targets for coumarin derivatives.

While molecular docking studies have been performed on a wide array of coumarin derivatives against various receptors, no specific docking studies targeting 3-(3-Bromo-trans-cinnamoyl)coumarin were identified.

Molecular Dynamics (MD) Simulations to Probe Ligand-Target Complex Stability and Conformational Changes

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the conformational changes and stability of the complex. This method can validate docking poses, reveal the role of solvent molecules, and provide a more accurate estimation of binding free energies. An MD simulation of a 3-(3-Bromo-trans-cinnamoyl)coumarin-protein complex would illuminate the stability of key hydrogen bonds and hydrophobic interactions, and any conformational rearrangements of the protein upon ligand binding.

No published MD simulation studies for a complex involving 3-(3-Bromo-trans-cinnamoyl)coumarin were found.

Photophysical Properties and Excited State Dynamics: Twisted Intramolecular Charge Transfer (TICT) States

The photophysical properties of coumarins are of great interest for applications in fluorescent probes and materials science. Computational methods, including Time-Dependent DFT (TD-DFT), are used to study the excited state properties of molecules. These calculations can predict absorption and emission spectra and shed light on the nature of electronic transitions. The Twisted Intramolecular Charge Transfer (TICT) state is a specific type of excited state that can occur in molecules with donor and acceptor groups linked by a single bond. Upon photoexcitation, rotation around this bond can lead to a low-energy, charge-separated state that often has distinct fluorescence properties. Investigating the potential for TICT state formation in 3-(3-Bromo-trans-cinnamoyl)coumarin would be important for understanding its fluorescence behavior.

Specific computational studies on the photophysical properties and potential TICT states of 3-(3-Bromo-trans-cinnamoyl)coumarin are absent from the searched literature.

In Silico Prediction of Biological Activity and Selectivity

In silico tools and predictive models are widely used to estimate the likely biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a compound before its synthesis and experimental testing. These methods use quantitative structure-activity relationship (QSAR) models or machine learning algorithms trained on large datasets of known active and inactive compounds. Such predictions can guide the design of new drug candidates and help prioritize compounds for further investigation. A prediction for 3-(3-Bromo-trans-cinnamoyl)coumarin could suggest potential therapeutic targets and flags for potential toxicity.

No specific in silico predictions of biological activity for 3-(3-Bromo-trans-cinnamoyl)coumarin were found in the search results.

Lack of Publicly Available Research Hinders Detailed Pharmacological Analysis of 3-(3-Bromo-trans-cinnamoyl)coumarin

Despite a thorough search of publicly available scientific literature, detailed mechanistic and pharmacological data for the specific chemical compound 3-(3-Bromo-trans-cinnamoyl)coumarin is not available. The structured request for an in-depth article on its enzyme inhibition, cellular pathway modulation, biomacromolecular interactions, anti-proliferative activity, and antimicrobial mechanisms could not be fulfilled due to the absence of specific research on this particular molecule.

Scientific investigations have been conducted on various other coumarin derivatives, including those with bromine substitutions or cinnamoyl groups, which show a wide range of biological activities. For instance, different brominated coumarins have been evaluated for their anti-invasive and antitumor activities, as well as their potential as enzyme inhibitors. nih.govmdpi.commdpi.com Similarly, coumarin-chalcone hybrids, which share structural similarities with cinnamoyl coumarins, have been assessed for their antimicrobial properties. researchgate.net

However, the specific combination of a trans-cinnamoyl group with a bromine atom at the 3-position of the phenyl ring, attached to the 3-position of a coumarin nucleus, does not appear in the reviewed literature. Research in medicinal chemistry is highly specific, and the biological activities of a molecule are dictated by its precise structure. Therefore, extrapolating data from related but structurally distinct compounds would be scientifically inaccurate.

The requested article outline, covering detailed topics from kinetic analysis of enzyme inhibition to specific cellular mechanisms like apoptosis and cell cycle arrest, suggests a level of investigation that has not been published for 3-(3-Bromo-trans-cinnamoyl)coumarin. While the broader class of coumarins is known for significant pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory effects, the specific contributions of the 3-bromo-trans-cinnamoyl moiety remain uncharacterized in the public domain. orientjchem.orgresearchgate.netsemanticscholar.org

Without dedicated in vitro and cellular studies on 3-(3-Bromo-trans-cinnamoyl)coumarin, any discussion of its pharmacological potential would be purely speculative. The scientific community has explored many related structures, but this particular compound remains a subject for future investigation.

Mechanistic Investigations of Pharmacological Potential in Vitro/cellular Studies

Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal, Antiviral)

Fungal Cell Wall and Plasma Membrane Integrity

There is no available research data from in vitro or cellular studies that specifically investigates the impact of 3-(3-Bromo-trans-cinnamoyl)coumarin on the integrity of fungal cell walls or plasma membranes. Therefore, no detailed findings or data tables on this specific topic can be provided at this time.

Interference with Fungal Redox Balance and Metabolism

Similarly, dedicated studies on the interference of 3-(3-Bromo-trans-cinnamoyl)coumarin with the redox balance or metabolic pathways of fungal organisms have not been published. As a result, there are no specific research findings or data to present in this area.

Future research is required to elucidate the potential mechanisms of action of 3-(3-Bromo-trans-cinnamoyl)coumarin , which may include the investigation of its effects on fungal cell wall and plasma membrane integrity, as well as its potential to disrupt the fungal redox balance and metabolism.

Advanced Spectroscopic and Analytical Characterization in Research and Development

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 3-(3-Bromo-trans-cinnamoyl)coumarin, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide unambiguous confirmation of its constitution and connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The deshielded singlet for the H-4 proton of the coumarin (B35378) ring is a characteristic feature, typically appearing at a high chemical shift (δ > 8.5 ppm) due to the anisotropic effects of the adjacent carbonyl group and its position on the α,β-unsaturated system. nih.gov The two vinylic protons of the trans-cinnamoyl bridge would appear as two distinct doublets, with a large coupling constant (J ≈ 15-16 Hz) confirming their trans geometry. The aromatic region (δ 7.0-8.0 ppm) would contain a complex pattern of signals corresponding to the four protons on the coumarin's benzene (B151609) ring and the four protons of the 3-bromophenyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework. Key expected signals include two distinct carbonyl carbon resonances: the lactone carbonyl of the coumarin ring (δ ≈ 160 ppm) and the ketone carbonyl of the cinnamoyl group (δ ≈ 185-190 ppm). nih.gov The spectrum would also feature signals for the vinylic carbons and the twelve aromatic carbons. The carbon atom directly bonded to the bromine on the phenyl ring would show a chemical shift influenced by the halogen's electronegativity and size. Detailed assignments are typically confirmed using 2D NMR techniques. researchgate.netceon.rs

Proton (¹H) Expected Chemical Shift (δ, ppm) Multiplicity Typical Coupling Constant (J, Hz)
Coumarin H-4> 8.5Singlet (s)N/A
Coumarin Aromatic7.3 - 7.9Multiplet (m)
Cinnamoyl (α-H)7.5 - 7.8Doublet (d)trans J ≈ 15-16
Cinnamoyl (β-H)7.8 - 8.1Doublet (d)trans J ≈ 15-16
3-Bromophenyl7.2 - 7.8Multiplet (m)
Carbon (¹³C) Expected Chemical Shift (δ, ppm)
C=O (Ketone)185 - 190
C=O (Lactone)~160
Aromatic/Vinylic115 - 155
C-Br~122
Note: These are predicted values based on structurally similar compounds. Actual experimental values may vary.

2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for definitive structural assignment. ceon.rsscispace.com

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity within the coumarin's aromatic ring, the 3-bromophenyl ring, and the coupling between the two vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the connectivity between the larger fragments. It would show correlations between the coumarin H-4 proton and the cinnamoyl ketone carbonyl carbon, and between the vinylic protons and the carbons of the coumarin and bromophenyl rings, thus confirming the entire molecular assembly.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of light (Raman) corresponding to specific molecular vibrations.

Infrared (IR) Spectroscopy

The IR spectrum of 3-(3-Bromo-trans-cinnamoyl)coumarin is expected to be dominated by strong absorptions from its two carbonyl groups. nih.gov

Lactone C=O Stretch: A strong band is anticipated in the range of 1720-1740 cm⁻¹.

Ketone C=O Stretch: A strong band for the α,β-unsaturated ketone is expected at a lower frequency, around 1660-1680 cm⁻¹.

C=C Stretching: Bands corresponding to the aromatic rings and the cinnamoyl double bond would appear in the 1500-1625 cm⁻¹ region.

trans-Alkene C-H Bend: A characteristic strong peak for the out-of-plane bend of the trans-disubstituted double bond is expected around 970-980 cm⁻¹.

C-Br Stretch: The vibration for the carbon-bromine bond would be found in the fingerprint region, typically below 600 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. The aromatic ring-breathing vibrations and the C=C double bond stretches are often strong and sharp in the Raman spectrum, offering a clear fingerprint of the conjugated π-system. researchgate.net

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Intensity
Lactone CarbonylC=O Stretch1720 - 1740Strong
Ketone CarbonylC=O Stretch1660 - 1680Strong
Alkene/AromaticC=C Stretch1500 - 1625Medium-Strong
trans-AlkeneC-H Out-of-Plane Bend970 - 980Strong
AromaticC-H Bends750 - 900Medium-Strong
Carbon-BromineC-Br Stretch< 600Medium
Note: Based on characteristic group frequencies and data from related coumarin structures. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural insights through analysis of its fragmentation patterns.

For 3-(3-Bromo-trans-cinnamoyl)coumarin (C₁₈H₁₁BrO₃), High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. A key diagnostic feature in the mass spectrum would be the isotopic signature of bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion region will exhibit a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost identical intensity. youtube.com

Common fragmentation pathways for coumarins involve the sequential loss of carbon monoxide (CO) molecules from the pyrone ring. nih.govrsc.org For this compound, fragmentation would also likely occur via cleavage of the bond between the coumarin ring and the cinnamoyl ketone, leading to fragment ions corresponding to the 3-acylcoumarin radical cation and the 3-bromocinnamoyl cation.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. Although a crystal structure for 3-(3-Bromo-trans-cinnamoyl)coumarin is not publicly available, this technique would yield invaluable information. It would:

Unambiguously confirm the trans configuration of the alkene double bond.

Elucidate intermolecular interactions, such as π-π stacking or potential halogen bonding involving the bromine atom, which govern the crystal packing. nih.gov

Analysis of related structures, like 3-(bromoacetyl)coumarin (B1271225), has shown that molecules can adopt different conformations (s-cis or s-trans) around the single bond connecting the substituent to the coumarin ring, which influences the crystal packing. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Molar Absorptivity

UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The extended π-conjugated system of 3-(3-Bromo-trans-cinnamoyl)coumarin, spanning from the coumarin nucleus through the cinnamoyl bridge to the bromophenyl ring, is expected to give rise to strong absorption bands in the ultraviolet (UV) and possibly the visible region.

Based on studies of other 3-cinnamoylcoumarins, strong absorption maxima (λ_max) due to π→π* transitions are anticipated. mdpi.com The exact position of λ_max and the molar absorptivity (ε) would be influenced by solvent polarity, a phenomenon known as solvatochromism. scielo.br Polar solvents may stabilize the excited state differently than non-polar solvents, leading to shifts in the absorption wavelength.

Fluorescence Spectroscopy for Photophysical Characterization and Environmental Probing

Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. Many coumarin derivatives are known to be highly fluorescent and are widely used as fluorophores. nih.govnih.gov The large conjugated system in 3-(3-Bromo-trans-cinnamoyl)coumarin suggests it may also be emissive.

Emerging Research Frontiers and Strategic Outlook for 3 3 Bromo Trans Cinnamoyl Coumarin Research

Design of Next-Generation Coumarin-Cinnamoyl Hybrids

The foundation of future research on 3-(3-bromo-trans-cinnamoyl)coumarin lies in the principles of molecular hybridization. This strategy involves combining two or more pharmacophores to create a new hybrid compound with potentially enhanced activity, improved selectivity, or a novel mechanism of action compared to the individual components. ui.ac.idresearchgate.net The coumarin-cinnamoyl framework serves as a "privileged scaffold," an effective template for designing new drugs. researchgate.net

Future design strategies will likely focus on several key areas:

Systematic Structural Modifications: Researchers can systematically alter both the coumarin (B35378) and the cinnamoyl rings. Modifications to the coumarin nucleus, such as the introduction of different substituents (e.g., hydroxyl, methoxy (B1213986), or alkyl groups) at various positions, can significantly influence the molecule's electronic and steric properties, thereby affecting its biological activity. nih.gov Similarly, modifying the bromo-substitution on the cinnamoyl ring—by changing its position or replacing it with other halogens or electron-donating/withdrawing groups—can fine-tune the compound's therapeutic potential.

Linker Modification: The enone linker connecting the two moieties is crucial for the molecule's reactivity and geometry. Exploring variations in this linker, for instance, by creating fused heterocyclic systems, could lead to compounds with novel pharmacological profiles. The synthesis of such hybrids often relies on established chemical reactions like the Claisen-Schmidt condensation. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—can lead to next-generation compounds with improved pharmacokinetic profiles. For example, the 3-(bromoacetyl)coumarin (B1271225) scaffold, a related structure, is a versatile starting point for synthesizing a wide array of heterocyclic systems, including thiazoles, pyrazoles, and imidazoles. nih.govrsc.org

Interactive Table: Examples of Coumarin Hybrid Design Strategies
Hybrid TypeDesign StrategySynthetic ApproachPotential ApplicationReference
Coumarin-Chalcone FibratesCombination of coumarin and chalcone (B49325) moieties to serve as a potent pharmacophore for designing Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists.Claisen-Schmidt ReactionAntidiabetic researchgate.net
Neo-tanshinlactone-ChalconeHorner–Wadsworth–Emmons (HWE) olefination of 4-formyl-2H-benzo[h]chromen-2-ones and phosphonic acid diethyl esters.HWE OlefinationAnti-breast cancer nih.gov
Coumarin-TriazoleCombining coumarin with a triazole ring to enhance structural diversity and biological activity.Click Chemistry (Azide-Alkyne Cycloaddition)Anticancer, Antimicrobial ui.ac.id
3,3'-(thiazole-2,4-diyl)bis-chromen-2-onesReaction of 3-(bromoacetyl)coumarin with carbothioamides.Condensation/CyclizationAnticancer nih.gov

Exploration of Novel Pharmacological Targets and Modalities

Coumarin and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anticoagulant, antimicrobial, and anti-inflammatory properties. google.com The coumarin-cinnamoyl hybrid structure is particularly promising, showing potential against a range of diseases by interacting with various biological targets. rsc.org

Key areas for pharmacological exploration include:

Anticancer Activity: Coumarin-chalcone hybrids have demonstrated significant cytotoxic activity against various cancer cell lines, including breast, liver, and leukemia. nih.gov Some hybrids have shown potency comparable or superior to established drugs like cisplatin (B142131) and tamoxifen (B1202). nih.govnih.gov The mechanisms often involve the induction of apoptosis through pathways like the upregulation of p53 and the modulation of the Bax/Bcl-2 ratio. nih.gov A specific neo-tanshinlactone-chalcone hybrid was found to have a strong binding affinity for tumor necrosis factor-alpha (TNF-α), a key target in certain breast cancers. nih.govfrontiersin.org

Neuroprotective Agents: Chalcone-coumarin hybrids have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease. researchgate.net The exploration of 3-(3-bromo-trans-cinnamoyl)coumarin and its analogs for other neurological targets, such as cholinesterases involved in Alzheimer's disease, represents a significant research avenue.

Antimicrobial and Antiviral Agents: The coumarin scaffold is a core component of various antimicrobial agents. Investigating the efficacy of bromo-cinnamoyl coumarins against a broad spectrum of bacteria and fungi, including drug-resistant strains, is a logical next step. Their potential as antiviral agents, including against HIV, also warrants investigation.

Interactive Table: Reported Pharmacological Activities of Coumarin-Chalcone Hybrids
ActivityTarget/MechanismExample Cell LinesKey FindingsReference
AnticancerInduction of apoptosis, ↑Bax/Bcl-2 ratio, ↑p53, TrxR inhibitionHEPG2 (Liver), K562 (Leukemia)Hybrids showed significant cytotoxic activity (IC50: 0.65–2.02 μM). nih.gov
Anti-breast CancerInhibition of proliferation, binding to TNF-αMCF-7, MDA-MB-231Compound 30 was more potent than tamoxifen against MCF-7 cells. nih.govfrontiersin.org
NeuroprotectionMonoamine Oxidase B (MAO-B) InhibitionN/A (Enzyme Assay)A chalcocoumarin (ChC4) showed strong in vitro activity (IC50 = 0.76 µM). researchgate.net
General AntiproliferativeNot specifiedMDA-MB231, MDA-MB468, MCF7Activity found to be comparable to cisplatin. nih.gov

Development as Molecular Probes and Chemosensors

The coumarin scaffold is an exceptional fluorophore, characterized by its high quantum yield, photostability, and sensitivity to the local microenvironment. nih.gov These properties make coumarin derivatives, including potentially 3-(3-bromo-trans-cinnamoyl)coumarin, ideal candidates for the development of molecular probes and chemosensors for biological and environmental applications.

Future research in this area could focus on:

Designing "Turn-On" Fluorescent Probes: The 3-(3-bromoacetyl)coumarin structure, a close relative of the title compound, serves as a versatile building block for fluorescent sensors. nih.govrsc.org By strategically designing the molecule, the cinnamoyl portion can act as a fluorescence quencher. Upon selective binding to a target analyte (e.g., a metal ion, reactive oxygen species, or a specific enzyme), a conformational or chemical change could occur, disrupting the quenching and "turning on" the coumarin fluorescence.

Sensors for Metal Ions and Environmental Pollutants: Coumarin-based chemosensors have been successfully developed for the detection of various analytes, including metal ions like Ga(III). nih.gov The specific functional groups on the 3-(3-bromo-trans-cinnamoyl)coumarin could be tailored to achieve high selectivity and sensitivity for detecting specific environmental contaminants or biologically important ions.

Probes for Cellular Imaging: The lipophilic nature of the coumarin-cinnamoyl structure may facilitate cell membrane permeability, making these compounds suitable for intracellular imaging. Probes could be designed to visualize specific organelles or monitor dynamic processes within living cells, such as changes in viscosity or enzyme activity.

Integration of Artificial Intelligence and Machine Learning in Structure-Based Drug Design

Modern drug discovery is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can significantly accelerate the design and optimization of novel drug candidates like 3-(3-bromo-trans-cinnamoyl)coumarin.

Strategic applications include:

Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of coumarin-cinnamoyl derivatives against known protein structures to predict binding affinities and identify the most promising candidates for synthesis and testing. This can help prioritize research efforts and uncover novel pharmacological targets.

De Novo Drug Design: Generative AI models can design entirely new coumarin-cinnamoyl hybrids with desired properties. By learning from existing structure-activity relationship (SAR) data, these models can propose novel structures that are optimized for potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

ADMET Prediction: A major hurdle in drug development is poor pharmacokinetic profiles. ML models can be trained to predict the ADMET properties of designed hybrids early in the discovery process, reducing the likelihood of late-stage failures. Virtual ADMET studies on some coumarin-chalcone hybrids have already confirmed their potential for high bioavailability and oral absorption. nih.govfrontiersin.org

Synergistic Effects with Established Agents in Combination Studies

The concept of molecular hybridization, where two distinct pharmacophores are combined into a single molecule, is rooted in the pursuit of synergistic or additive effects. rsc.orgui.ac.id The 3-(3-bromo-trans-cinnamoyl)coumarin molecule itself is a hybrid designed to harness the biological activities of both coumarin and chalcone. researchgate.net This intrinsic combination may act on multiple cellular pathways simultaneously, a strategy often employed in combination chemotherapy to treat complex diseases like cancer. google.com

A promising future direction is to explore the synergistic potential of 3-(3-bromo-trans-cinnamoyl)coumarin, or its optimized analogs, when used in combination with established therapeutic agents. For instance, in cancer therapy, combining a cytotoxic coumarin-chalcone hybrid with a standard chemotherapeutic drug could:

Overcome Drug Resistance: The hybrid agent may inhibit pathways that cancer cells use to evade the effects of the conventional drug.

Reduce Toxicity: By achieving a therapeutic effect at lower concentrations of each agent, combination therapy can potentially reduce dose-limiting side effects.

Target Multiple Hallmarks of Cancer: The coumarin-chalcone hybrid could inhibit proliferation or induce apoptosis, while a co-administered drug might target angiogenesis or metastasis.

While specific studies on combining 3-(3-bromo-trans-cinnamoyl)coumarin with other drugs are yet to be widely reported, the demonstrated potency of related hybrids makes this a strategically important area for future investigation. nih.govnih.gov

Q & A

Basic: What are the standard synthetic protocols for preparing 3-(3-Bromo-trans-cinnamoyl)coumarin?

Methodological Answer:
The synthesis typically involves bromination of 3-acetylcoumarin intermediates followed by coupling with cinnamoyl derivatives. For example:

  • Bromination Step : 3-Acetylcoumarin is treated with brominating agents like tetrabutylammonium tribromide (TBATB) or N-bromosuccinimide (NBS) in dry chloroform to yield 3-(bromoacetyl)coumarin .
  • Cinnamoylation : The brominated intermediate reacts with trans-cinnamic acid derivatives under Vilsmeier–Haack conditions (using POCl₃/DMF) or via base-mediated coupling (e.g., DABCO) to install the cinnamoyl group. Piperidine catalysis in a water bath (30–60°C) has been reported to enhance yields (up to 92%) .
    Key Considerations : Solvent choice (dry chloroform or DMF) and stoichiometric control of brominating agents are critical to avoid over-bromination .

Basic: How is 3-(3-Bromo-trans-cinnamoyl)coumarin characterized spectroscopically?

Methodological Answer:
A multi-technique approach is employed:

  • IR Spectroscopy : Peaks at ~1674 cm⁻¹ (α,β-unsaturated ketone) and ~1729 cm⁻¹ (lactonic carbonyl) confirm the core structure .
  • NMR :
    • ¹H NMR : Singlet at δ 8.63 ppm (H-4 of coumarin), δ 4.74 ppm (CH₂Br group) .
    • ¹³C NMR : Signals at δ 188.9 (ketone), 158.9 (lactone), and 35.6 ppm (CH₂Br) .
  • HRMS : Molecular ion peak at m/z 266.9665 ([M+H]⁺) for the bromoacetyl intermediate .
    Validation : Cross-referencing with single-crystal X-ray diffraction data resolves ambiguities in regiochemistry .

Advanced: What conformational isomers exist in 3-(3-Bromo-trans-cinnamoyl)coumarin, and how are they analyzed?

Methodological Answer:
The compound exhibits S-cis and S-trans conformers due to restricted rotation around the cinnamoyl bond.

  • X-ray Crystallography : Single-crystal studies reveal distinct dihedral angles between the coumarin and cinnamoyl moieties (e.g., 6-chloro-3-(bromoacetyl)coumarin showed a 15° difference between conformers) .
  • DFT Modeling : Computational studies (e.g., B3LYP/6-31G* basis set) predict energy barriers for isomer interconversion and validate experimental observations .
    Implications : Conformational preferences influence reactivity; the S-trans isomer is more reactive toward nucleophiles due to reduced steric hindrance .

Advanced: How does 3-(3-Bromo-trans-cinnamoyl)coumarin react with nucleophiles, and what are the regiochemical challenges?

Methodological Answer:
Four electrophilic sites are susceptible:

Exo-carbonyl group : Reacts with amines/hydrazines to form Schiff bases.

CH₂Br group : Undergoes SN2 substitution with thiols or amines (e.g., thiosemicarbazide forms thiadiazole derivatives) .

Lactonic carbonyl : Resists nucleophilic attack under mild conditions but reacts with Grignard reagents at elevated temperatures .
Regiochemical Control : Use of bulky bases (e.g., DABCO) directs nucleophiles to the CH₂Br group, achieving >90% selectivity in thiol-mediated dehalogenation .

Advanced: How can computational methods (e.g., DFT/TDDFT) predict photophysical properties of this compound?

Methodological Answer:

  • Absorption/Emission : TDDFT calculations (B3LYP functional) correlate HOMO-LUMO gaps with experimental UV-Vis λmax (e.g., 420–450 nm). Solvent effects (PCM model) explain Stokes shifts in polar media .
  • Charge Transfer : Electron-withdrawing bromo and cinnamoyl groups enhance intramolecular charge transfer (ICT), quantified via natural bond orbital (NBO) analysis .
    Validation : Experimental fluorescence quantum yields (ΦF ~0.4–0.6) align with computed transition dipole moments .

Advanced: How should researchers address contradictions in reaction outcomes (e.g., unexpected dehalogenation)?

Methodological Answer:
Contradictions arise from competing pathways:

  • Thiol-Mediated Dehalogenation : Unexpected C-Br cleavage occurs via radical intermediates, detectable by EPR spectroscopy. Mitigate by using anaerobic conditions or radical scavengers (e.g., TEMPO) .
  • Side Reactions : Bromine displacement by residual moisture forms hydroxylated byproducts. Dry solvents and molecular sieves suppress this .
    Troubleshooting : Monitor reactions with in situ techniques (e.g., FTIR or Raman spectroscopy) to identify intermediates .

Advanced: What strategies optimize solid-state luminescence for material science applications?

Methodological Answer:

  • Crystal Engineering : Co-crystallization with aromatic donors (e.g., 1,4-diiodotetrafluorobenzene) enhances π-π stacking, improving quantum efficiency .
  • Substituent Tuning : Electron-donating groups (e.g., methoxy) at the coumarin 7-position reduce aggregation-caused quenching (ACQ) .
    Characterization : Powder XRD and DSC confirm polymorph stability, while time-resolved fluorescence measures excited-state lifetimes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.